![molecular formula C26H20N6O3 B11326472 (2E)-N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11326472.png)
(2E)-N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the diphenyl and nitrophenyl groups. Common reagents used in these reactions include aromatic amines, nitrating agents, and coupling reagents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its triazolopyrimidine core is known for its activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, (2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications.
Wirkmechanismus
The mechanism of action of (2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to inhibit or activate these targets is the basis for its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide is unique due to its triazolopyrimidine core and the presence of both diphenyl and nitrophenyl groups. This combination of structural features gives it distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C26H20N6O3 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(E)-N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C26H20N6O3/c33-24(15-14-18-8-7-13-21(16-18)32(34)35)28-25-29-26-27-22(19-9-3-1-4-10-19)17-23(31(26)30-25)20-11-5-2-6-12-20/h1-17,23H,(H2,27,28,29,30,33)/b15-14+ |
InChI-Schlüssel |
PBIORJXJEQIECQ-CCEZHUSRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326390.png)
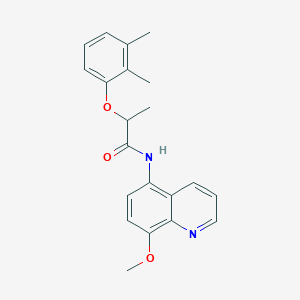
![N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326407.png)
![{2-[4-(2-Chlorobenzyl)-6,6-dimethyltetrahydro-pyran-4-yl]ethyl}-(4-isopropoxybenzyl)amine](/img/structure/B11326416.png)
![N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11326430.png)
![(5Z)-5-[1-acetyl-5-(thiophen-2-yl)pyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11326436.png)
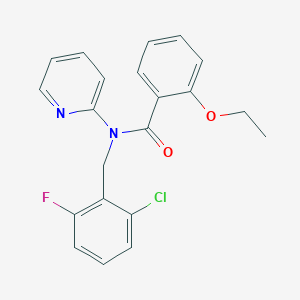
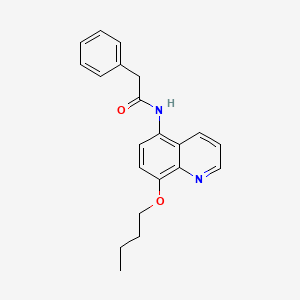
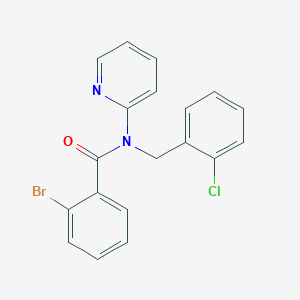
![N-[2-(dimethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326447.png)
![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11326448.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326449.png)
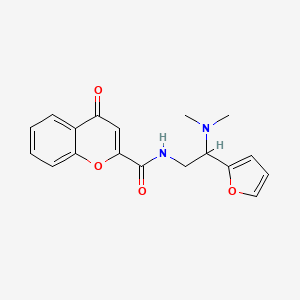
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11326456.png)
